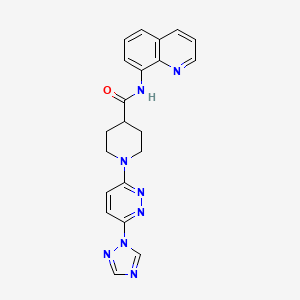

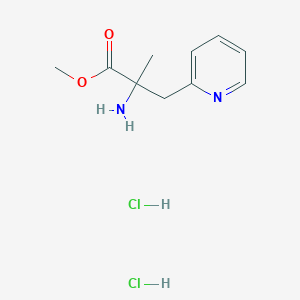

![molecular formula C10H11N3O2 B2502288 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-44-2](/img/structure/B2502288.png)

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a derivative of the pyrazolopyridine family, which is known for its diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the chemistry of related pyrazole and pyrazolopyridine derivatives. These compounds are of interest due to their potential pharmacological properties, including antibacterial activities as indicated in the synthesis and evaluation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves the reaction of amino-pyrazoles with various reagents. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole was reacted with aromatic aldehydes and pyruvic acid to yield 6-aryl derivatives . Another approach utilized ultrasound-promoted regioselective synthesis, combining 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes to produce fused polycyclic pyrazolopyridines . These methods highlight the versatility of synthetic routes available for creating a wide array of pyrazolopyridine compounds.

Molecular Structure Analysis

The molecular structures of synthesized pyrazolopyridine derivatives are typically confirmed using spectroscopic methods such as Mass, IR, 1H NMR, and 13C NMR spectra, along with CHN analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrazolopyridine core, which are crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives involves functionalization reactions, as seen in the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives . These reactions are facilitated by the presence of acid chlorides and various binucleophiles, leading to the formation of products with different substituents attached to the pyrazole ring. The reaction mechanisms have been explored using theoretical calculations, providing insights into the electronic and steric factors influencing these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antibacterial screening of synthesized compounds reveals that some pyrazolopyridine derivatives exhibit good antibacterial properties, suggesting that these compounds could serve as leads for the development of new antibacterial agents . The high yields and regioselectivity achieved in their synthesis also indicate that these compounds can be efficiently produced for further study and potential application .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ghaedi et al. (2015) demonstrated a novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yielded new N-fused heterocycle products in good to excellent yields, showcasing its utility in preparing pyrazolo[3,4-b]pyridine derivatives (Ghaedi et al., 2015).

Development of Fused Pyridine-4-Carboxylic Acids : Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This approach allowed for combinatorial transformations such as amide coupling and esterification, expanding the chemical versatility of these compounds (Volochnyuk et al., 2010).

Biomedical Applications

Biomedical Applications Overview : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of 1H-pyrazolo[3,4-b]pyridines. They analyzed the diversity of substituents at various positions and highlighted the significant presence of these compounds in biomedical research, including in patents (Donaire-Arias et al., 2022).

Anticancer Potential : Stepanenko et al. (2011) synthesized organometallic complexes with 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase inhibitors. These compounds showed promise in cytotoxicity and cell cycle effects in human cancer cells, suggesting their potential as anticancer agents (Stepanenko et al., 2011).

Antiviral Activity : Bernardino et al. (2007) investigated the antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives against Herpes simplex virus, Mayaro virus, and Vesicular stomatitis virus. Their findings suggest the potential of these compounds in antiviral therapies (Bernardino et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-6(2)12-13(3)9(8)11-5/h4H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFKCZQFWJDUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

CAS RN |

886503-44-2 |

Source

|

| Record name | 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

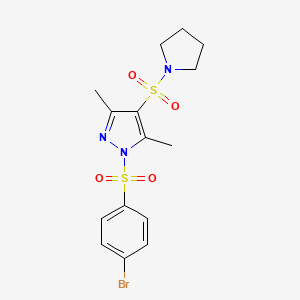

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

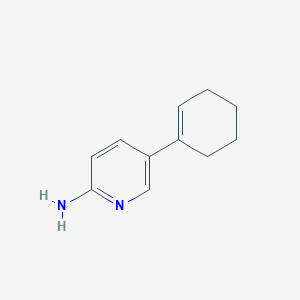

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

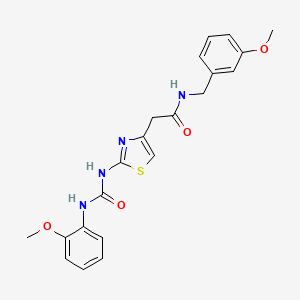

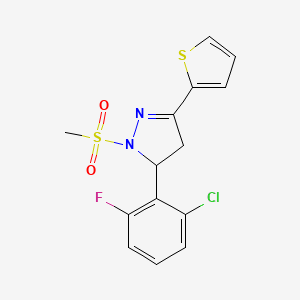

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

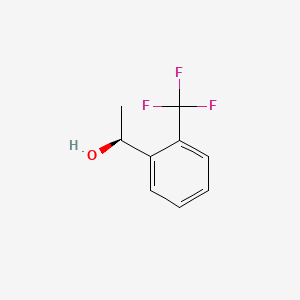

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

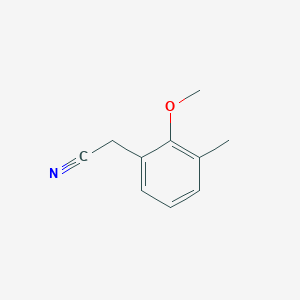

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)